
5-chloro-N-(1H-imidazol-2-ylmethyl)-2-methoxyaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-N-(1H-imidazol-2-ylmethyl)-2-methoxyaniline, also known as Cl-IMMA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of imidazole derivatives, which have been found to exhibit a range of biological activities.
科学的研究の応用
5-chloro-N-(1H-imidazol-2-ylmethyl)-2-methoxyaniline has been studied for its potential applications in various scientific research fields, including cancer research, neuroscience, and drug discovery. In cancer research, 5-chloro-N-(1H-imidazol-2-ylmethyl)-2-methoxyaniline has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroscience, 5-chloro-N-(1H-imidazol-2-ylmethyl)-2-methoxyaniline has been shown to modulate the activity of certain neurotransmitter receptors, which may have implications for the treatment of neurological disorders. In drug discovery, 5-chloro-N-(1H-imidazol-2-ylmethyl)-2-methoxyaniline has been used as a scaffold for the design of new compounds with improved pharmacological properties.
作用機序
The mechanism of action of 5-chloro-N-(1H-imidazol-2-ylmethyl)-2-methoxyaniline is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. In cancer cells, 5-chloro-N-(1H-imidazol-2-ylmethyl)-2-methoxyaniline has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. In neuronal cells, 5-chloro-N-(1H-imidazol-2-ylmethyl)-2-methoxyaniline has been found to modulate the activity of GABA receptors, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects
5-chloro-N-(1H-imidazol-2-ylmethyl)-2-methoxyaniline has been found to exhibit a range of biochemical and physiological effects in vitro and in vivo. In cancer cells, 5-chloro-N-(1H-imidazol-2-ylmethyl)-2-methoxyaniline has been shown to induce apoptosis, inhibit cell migration and invasion, and inhibit angiogenesis. In neuronal cells, 5-chloro-N-(1H-imidazol-2-ylmethyl)-2-methoxyaniline has been found to modulate the activity of GABA receptors, which may have implications for the treatment of neurological disorders. In animal models, 5-chloro-N-(1H-imidazol-2-ylmethyl)-2-methoxyaniline has been found to exhibit antitumor activity and neuroprotective effects.
実験室実験の利点と制限
One advantage of 5-chloro-N-(1H-imidazol-2-ylmethyl)-2-methoxyaniline is that it has been extensively studied for its potential applications in scientific research, which makes it a well-characterized compound. Another advantage is that it can be easily synthesized using commercially available starting materials. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. Another limitation is that its use in animal models may be limited by its toxicity and pharmacokinetic properties.
将来の方向性
There are several future directions for research on 5-chloro-N-(1H-imidazol-2-ylmethyl)-2-methoxyaniline. One direction is to further elucidate its mechanism of action, which may help to identify new targets for drug development. Another direction is to optimize its pharmacokinetic properties, which may improve its efficacy in animal models. Additionally, 5-chloro-N-(1H-imidazol-2-ylmethyl)-2-methoxyaniline could be used as a scaffold for the design of new compounds with improved pharmacological properties, such as increased selectivity and potency. Finally, 5-chloro-N-(1H-imidazol-2-ylmethyl)-2-methoxyaniline could be studied for its potential applications in other scientific research fields, such as infectious diseases and immunology.
合成法
The synthesis of 5-chloro-N-(1H-imidazol-2-ylmethyl)-2-methoxyaniline involves the reaction of 5-chloro-2-methoxyaniline with 1H-imidazole-2-methanamine in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions, and the resulting product is purified by recrystallization. The purity and yield of 5-chloro-N-(1H-imidazol-2-ylmethyl)-2-methoxyaniline can be improved by optimizing the reaction conditions and the purification method.
特性
IUPAC Name |
5-chloro-N-(1H-imidazol-2-ylmethyl)-2-methoxyaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O/c1-16-10-3-2-8(12)6-9(10)15-7-11-13-4-5-14-11/h2-6,15H,7H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCWAMMVLJYWNEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NCC2=NC=CN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(1H-imidazol-2-ylmethyl)-2-methoxyaniline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

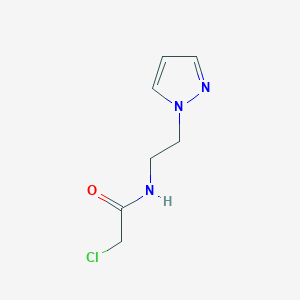
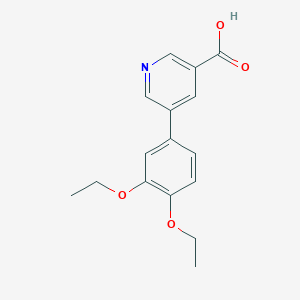
![1-[(3,4-Dimethylphenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B7588297.png)
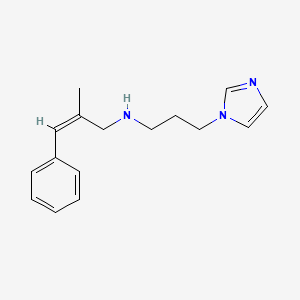
![3-[(4-Chloro-3-fluorophenyl)carbamoylamino]benzoic acid](/img/structure/B7588309.png)
![2-[2-Oxo-2-(1-oxo-1,4-thiazinan-4-yl)ethoxy]benzonitrile](/img/structure/B7588315.png)
![N-[(1-ethylpiperidin-4-yl)methyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7588324.png)

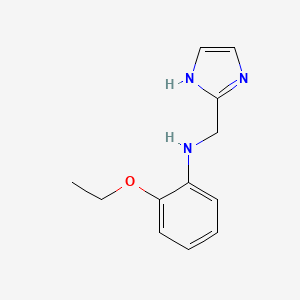
![(3-Chloro-4-hydroxyphenyl)-[4-[(dimethylamino)methyl]piperidin-1-yl]methanone](/img/structure/B7588361.png)

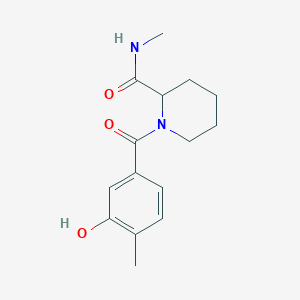
![N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B7588369.png)
![[3-(1H-imidazol-2-ylmethylamino)phenyl]methanol](/img/structure/B7588372.png)